2-Fluoro-5'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5’-deoxyadenosine can be achieved through enzymatic methods. One of the most effective methods involves the use of fluorinase, an enzyme that catalyzes the formation of a carbon-fluorine bond. This enzyme converts S-adenosyl-L-methionine and fluoride into 2-Fluoro-5’-deoxyadenosine . The reaction conditions typically involve mild temperatures and neutral pH, making it an environmentally friendly process.
Industrial Production Methods: Industrial production of 2-Fluoro-5’-deoxyadenosine often relies on biotechnological approaches due to the specificity and efficiency of enzymatic reactions. The use of genetically engineered microorganisms that express fluorinase can facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-5’-deoxyadenosine undergoes various chemical reactions, including substitution and reduction. The presence of the fluorine atom makes it a suitable candidate for nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include fluoride ions, S-adenosyl-L-methionine, and various nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the fluorinated compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the substitution of the fluorine atom can lead to the formation of different nucleoside analogs .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5’-deoxyadenosine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-5’-deoxyadenosine involves its incorporation into biological systems where it can interact with various enzymes. The fluorinase enzyme catalyzes the formation of a carbon-fluorine bond by combining S-adenosyl-L-methionine and fluoride to generate 2-Fluoro-5’-deoxyadenosine . This reaction is crucial for the biosynthesis of fluorinated metabolites in microorganisms .
Vergleich Mit ähnlichen Verbindungen
- 5’-Deoxyadenosine
- 2’-Fluoro-2’-deoxyadenosine
- 5’-Bromo-5’-deoxyadenosine
- 5’-Iodo-5’-deoxyadenosine
Uniqueness: 2-Fluoro-5’-deoxyadenosine is unique due to the presence of the fluorine atom at the 5’ position, which imparts distinct chemical and biological properties. This fluorination enhances the compound’s stability and reactivity, making it more suitable for various applications compared to its non-fluorinated counterparts .
Eigenschaften
Molekularformel |
C10H12FN5O3 |
---|---|
Molekulargewicht |
269.23 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O3/c1-3-5(17)6(18)9(19-3)16-2-13-4-7(12)14-10(11)15-8(4)16/h2-3,5-6,9,17-18H,1H3,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
JHHDPGPTPONLOU-UUOKFMHZSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)O |
Kanonische SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.